Enhanced Potency for Human DHPS Over a Standard Spermidine-Mimetic Inhibitor
The target compound demonstrates significantly higher potency against human deoxyhypusine synthase (DHPS) compared to the established spermidine-mimetic inhibitor N1-guanyl-1,7-diaminoheptane (GC7). The IC50 for the target compound is 0.062 µM, which is 24.2-fold more potent than the IC50 of 1.5 µM reported for GC7 under comparable conditions for the heterotetrameric human enzyme . This substantial potency advantage is a key differentiator for projects requiring strong target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against human deoxyhypusine synthase (DHPS) |
|---|---|
| Target Compound Data | IC50 = 0.062 µM |
| Comparator Or Baseline | N1-guanyl-1,7-diaminoheptane (GC7); IC50 = 1.5 µM |
| Quantified Difference | 24.2-fold more potent |
| Conditions | Target compound: pH 8.0, 23°C. GC7: pH 7.5, 37°C, heterotetrameric DHS. Data from BRENDA enzyme database . |
Why This Matters
A 24-fold improvement in potency reduces the required inhibitor concentration for cellular and in vivo studies, potentially improving the therapeutic window and reducing off-target effects.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). IC50 values for EC 2.5.1.46 (Deoxyhypusine synthase). View Source
